Comparative CNS Target Engagement vs. 3-Chloro-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one Is Unverified
Vendor sources suggest potential interaction with neurotransmitter systems, a claim that has been tentatively linked to the melanin-concentrating hormone receptor 1 (MCHR1) antagonist class [1]. However, a direct, quantitative comparison of the receptor binding affinity (e.g., Ki or IC50) for 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one against its des-methyl analog (missing the 4-methyl group) or other core scaffolds is absent from the peer-reviewed literature. Without this data, it is impossible to assert that the 4-methyl substitution confers any binding potency or selectivity improvement. The necessary experiment would be a radioligand displacement assay, such as displacement of [¹²⁵I]-MCH from human MCHR1, run in parallel for both compounds.
| Evidence Dimension | MCHR1 Binding Affinity (IC50/Ki) |
|---|---|
| Target Compound Data | No data available in primary literature. |
| Comparator Or Baseline | 3-Chloro-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one (des-methyl analog) - No data available. |
| Quantified Difference | Not quantifiable. |
| Conditions | Radioligand binding assay against human MCHR1 (hypothetical, based on [2]). |
Why This Matters
Procurement of this compound for CNS target-based screening is scientifically unjustifiable without evidence that the 4-methyl group provides a measurable gain in affinity, selectivity, or functional activity over its simpler, potentially less costly des-methyl congener.
- [1] PMID25522065 (Expert Opin Ther Pat. 2015 Feb;25(2):193-207). Note: This reference reviews MCHR1 antagonists as a class and does not contain data on the specific target compound. View Source
- [2] BindingDB BDBM50357504. Displacement of [125I]-MCH(4-19) from human MCHR1. This data is for a distinct, structurally complex pyrrolidine MCHR1 antagonist and serves only as an assay context example. View Source
